molecular formula C21H29N3O2S B2942699 1-[2-(2,3-Dimethylphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone CAS No. 898622-87-2

1-[2-(2,3-Dimethylphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone

Cat. No. B2942699
CAS RN: 898622-87-2
M. Wt: 387.54
InChI Key: RHGNUOSMDRTOPZ-DQRAZIAOSA-N
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Description

1-[2-(2,3-Dimethylphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone is a useful research compound. Its molecular formula is C21H29N3O2S and its molecular weight is 387.54. The purity is usually 95%.
BenchChem offers high-quality 1-[2-(2,3-Dimethylphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(2,3-Dimethylphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Fungicidal Activity

Research has led to the synthesis of thiazole derivatives from precursor compounds like 2-bromo-1-(3,4-dimethylphenyl)ethanone, demonstrating the compound's potential in fungicidal applications. These derivatives have been confirmed through various analytical methods, hinting at their significance in addressing fungal-related issues in agriculture and possibly in medical treatments for fungal infections (Bashandy, Abdelall, & El-Morsy, 2008).

Antimicrobial Activities

Similarly, the creation of novel compounds through the cyclization of certain precursors, including morpholine derivatives, has shown effective antibacterial activities against common bacterial strains such as Staphylococcus aureus and Escherichia coli. This research opens pathways for developing new antibacterial agents that could help combat resistant bacterial infections (Khumar, Ezhilarasi, & Prabha, 2018).

Novel Syntheses for HIV-1 Inhibition

Exploration into N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives has identified compounds with promising activity against HIV-1 replication, underscoring the potential of these chemical frameworks in antiretroviral drug development. This line of research contributes to the ongoing search for more effective and safer HIV treatment options (Che et al., 2015).

Catalytic and Enantioselective Syntheses

The catalytic and enantioselective synthesis of morpholinones demonstrates the versatility of these compounds in organic synthesis, providing efficient routes to pharmacophore structures. Such research highlights the compound's role in facilitating the development of neurokinin-1 receptor antagonists, which are important in managing depression and anxiety (He, Wu, Wang, & Zhu, 2021).

Antitumor Activity

Investigations into oxime ethers containing morpholine moieties have shown specific cytotoxicity against various cancer cell lines, suggesting a promising avenue for chemotherapy agent development. This specificity in targeting cancer cells provides a foundation for further research into more effective cancer treatments with reduced side effects (Kosmalski et al., 2022).

properties

IUPAC Name

1-[2-(2,3-dimethylphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2S/c1-15-7-5-8-19(16(15)2)22-21-24(17(3)20(27-21)18(4)25)10-6-9-23-11-13-26-14-12-23/h5,7-8H,6,9-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGNUOSMDRTOPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N=C2N(C(=C(S2)C(=O)C)C)CCCN3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2,3-Dimethylphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone

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